molecular formula C23H20ClN3O3S2 B295365 2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B295365
M. Wt: 486 g/mol
InChI Key: BJPFZTDOAPEWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thieno[2,3-d]pyrimidines and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme involved in the de novo synthesis of pyrimidines, which are essential for DNA replication and cell division. Inhibition of DHODH leads to a decrease in pyrimidine synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been found to exhibit anti-inflammatory and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide in lab experiments is its potent antitumor activity. This compound can be used to study the mechanisms of tumor cell death and to develop new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

Future research on 2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide could focus on the development of new cancer therapies based on its mechanism of action. Additionally, this compound could be used to study the role of DHODH in other physiological processes, such as immune function and inflammation. Further research could also focus on the synthesis of analogs of this compound with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one in the presence of a base. The resulting intermediate is then reacted with 4-methoxyphenylacetic acid to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide have been studied extensively in scientific research. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

Properties

Molecular Formula

C23H20ClN3O3S2

Molecular Weight

486 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O3S2/c1-13-14(2)32-21-20(13)22(29)27(17-8-4-15(24)5-9-17)23(26-21)31-12-19(28)25-16-6-10-18(30-3)11-7-16/h4-11H,12H2,1-3H3,(H,25,28)

InChI Key

BJPFZTDOAPEWTB-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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